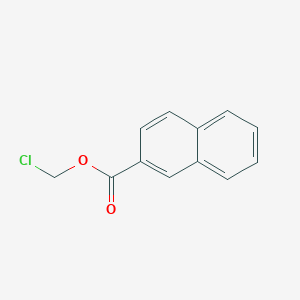

Chloromethyl naphthalene-2-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

49598-76-7 |

|---|---|

Molecular Formula |

C12H9ClO2 |

Molecular Weight |

220.65 g/mol |

IUPAC Name |

chloromethyl naphthalene-2-carboxylate |

InChI |

InChI=1S/C12H9ClO2/c13-8-15-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2 |

InChI Key |

VEPKRNCULSKWAV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)OCCl |

Origin of Product |

United States |

Synthetic Methodologies for Chloromethylated Naphthalene Carboxylic Acid Derivatives

Direct Chloromethylation Strategies for Naphthalene (B1677914) Carboxylic Acid Precursors

Direct chloromethylation involves the substitution of a hydrogen atom on the aromatic ring with a chloromethyl (-CH2Cl) group in a single step. This electrophilic aromatic substitution is a common method for functionalizing naphthalene ring systems. The reaction typically employs a source of formaldehyde (B43269), hydrogen chloride, and often a catalytic system to enhance reactivity and selectivity.

The chloromethylation of the basic naphthalene structure has been extensively studied and provides a foundational understanding for its application to substituted naphthalenes, such as those bearing a carboxylate group. The reaction introduces the versatile chloromethyl group, which can be readily converted into other functional groups like alcohols, aldehydes, and nitriles. sciencemadness.org

A prevalent and well-established method for chloromethylating naphthalene involves the use of paraformaldehyde as the formaldehyde source in the presence of hydrochloric acid. sciencemadness.orgorgsyn.org Paraformaldehyde, a solid polymer of formaldehyde, is often preferred over aqueous formaldehyde (formalin) to reduce the amount of water in the reaction system, which can improve reactant concentration and reaction rates. google.com The reaction mixture is typically heated to facilitate the formation of the electrophilic species that attacks the naphthalene ring. orgsyn.orgderpharmachemica.com Glacial acetic acid and phosphoric acid are also commonly used as solvents or condensing agents in this process. orgsyn.orgderpharmachemica.com

Table 1: Representative Conditions for Naphthalene Chloromethylation using Paraformaldehyde and HCl

| Naphthalene (moles) | Paraformaldehyde (moles) | Acid System | Additional Reagents | Temperature (°C) | Duration (hours) | Reference |

| 2 | 3.7 (110g) | Conc. HCl (4.2 moles), 85% H₃PO₄ (165ml) | Glacial Acetic Acid (260ml) | 80–85 | 6 | orgsyn.org |

| 0.19 | 0.27 (9g) | Conc. HCl (30ml), o-H₃PO₄ (14ml) | Not specified | 80-85 | 9-10 | derpharmachemica.com |

| 1 | 2 | 42.5% HCl solution (2.5 moles) | Lewis Acid, PTC | 40 | 3 | google.com |

| 0.10 | 0.25 | Conc. HCl (0.2 moles) | PTC | 80 | 4 | google.com |

To improve reaction efficiency, yield, and selectivity, various catalytic systems are employed in chloromethylation reactions. These catalysts function by facilitating the generation of the active electrophile, which is believed to be a protonated chloromethyl alcohol or a related species. iosrjournals.org

Lewis acids are frequently used as catalysts to activate the formaldehyde source. iosrjournals.org Catalysts such as ferric chloride (FeCl₃), cupric chloride (CuCl₂), aluminum chloride (AlCl₃), and zinc chloride (ZnCl₂) are effective in this role. sciencemadness.orgorgsyn.org These catalysts polarize the carbon-chlorine bond in the chloromethylating agent, which enhances its electrophilicity and promotes the attack on the electron-rich naphthalene ring. A mixed catalyst system, for instance combining ferric chloride and cupric chloride, has been shown to potentially improve regioselectivity and minimize side reactions. google.com

Table 2: Examples of Lewis Acid Catalysts in Naphthalene Chloromethylation

| Catalyst | Starting Material | Key Reagents | Observations | Reference |

| Ferric Chloride (FeCl₃) | Naphthalene | Paraformaldehyde, HCl | Frequently employed to increase electrophilicity. | |

| Cupric Chloride (CuCl₂) | Naphthalene | Paraformaldehyde, HCl | Used in combination with FeCl₃ to improve regioselectivity. | google.com |

| Aluminum Chloride (AlCl₃) | Naphthalene | Paraformaldehyde, HCl | A common catalyst in Friedel-Crafts type reactions. | orgsyn.org |

| Zinc Chloride (ZnCl₂) | Naphthalene | Formalin, HCl | An effective catalyst, though sometimes large quantities are needed. | orgsyn.orgresearchgate.net |

Table 3: Phase Transfer Catalysts Used in Naphthalene Chloromethylation

| Catalyst | Reagent System | Molar Ratio (Naphthalene:Catalyst) | Yield (%) | Reference |

| Benzyl (B1604629) trimethyl ammonium (B1175870) chloride | Naphthalene, Paraformaldehyde, HCl, Lewis Acid | 1 : 0.008-0.015 | Not specified | google.com |

| Benzyl triethyl ammonium chloride | Naphthalene, Paraformaldehyde, HCl, Lewis Acid | 1 : 0.008-0.015 | Not specified | google.com |

| Tetraethylammonium bromide | Naphthalene, Paraformaldehyde, Conc. HCl | 1 : 0.03 (weight ratio) | 95.7 | google.com |

| Tetramethyl ammonium chloride | Naphthalene, Paraformaldehyde, Conc. HCl | 1 : 0.03 (weight ratio) | 94.8 | google.com |

A significant challenge in the chloromethylation of naphthalene and its derivatives is controlling the regioselectivity—that is, the position of the incoming chloromethyl group on the naphthalene ring. The naphthalene ring has two distinct positions for substitution: the alpha (α or C1/C4/C5/C8) and beta (β or C2/C3/C6/C7) positions. The α-position is generally more reactive towards electrophilic substitution. Consequently, the chloromethylation of naphthalene often yields 1-chloromethylnaphthalene as the major product, along with smaller amounts of 2-chloromethylnaphthalene and dichloromethylated byproducts. google.com

Achieving selective chloromethylation at the C-2 position to produce a precursor for chloromethyl naphthalene-2-carboxylate is therefore a synthetic challenge. The directing effect of the existing carboxylate group on the naphthalene ring would play a crucial role in determining the position of the incoming chloromethyl group. However, specific methodologies focusing on the selective synthesis of the 2-chloromethyl isomer in the presence of a 2-carboxylate group require further detailed investigation beyond the general chloromethylation of the parent naphthalene.

Selective Formation of Chloromethylated Naphthalene Isomers

Regioselectivity in 1-Chloromethyl vs. 2-Chloromethyl Naphthalene Formation

The direct chloromethylation of naphthalene is a foundational step in many synthetic pathways. This reaction, typically carried out with reagents like formaldehyde and hydrogen chloride, is subject to the principles of electrophilic aromatic substitution on the naphthalene ring system. nbinno.com The regioselectivity of this reaction—that is, the preferential formation of either the 1-chloromethyl (alpha) or 2-chloromethyl (beta) isomer—is highly dependent on reaction conditions.

Generally, the chloromethylation of unsubstituted naphthalene favors substitution at the 1-position (alpha-position). The alpha-position is kinetically favored due to the greater stability of the carbocation intermediate formed during the electrophilic attack. A common method for synthesizing 1-chloromethylnaphthalene involves reacting naphthalene with paraformaldehyde, glacial acetic acid, phosphoric acid, and concentrated hydrochloric acid. orgsyn.org This procedure typically yields 1-chloromethylnaphthalene as the major product. orgsyn.orgderpharmachemica.com

Several factors can influence the ratio of 1- to 2-isomers, including the choice of catalyst, solvent, and temperature. orgsyn.orgpatsnap.com For instance, the use of specific catalysts or reaction conditions can sometimes be employed to enhance the formation of the less-favored 2-isomer, although the 1-isomer often remains the predominant product in classical chloromethylation reactions.

Table 1: Reagents and Conditions for the Synthesis of 1-Chloromethylnaphthalene

| Reactants | Reagents | Conditions | Primary Product | Reference |

|---|---|---|---|---|

| Naphthalene | Paraformaldehyde, Glacial Acetic Acid, Phosphoric Acid, Conc. HCl | 80–85°C, 6 hours | 1-Chloromethylnaphthalene | orgsyn.org |

| Naphthalene | Paraformaldehyde, Conc. HCl, O-Phosphoric Acid | 80-85°C, 9-10 hours | 1-Chloromethylnaphthalene | derpharmachemica.com |

| Naphthalene | Paraformaldehyde, Conc. HCl, Catalyst (e.g., Tetraethylammonium Chloride) | 75-80°C, 4-5 hours | 1-Chloromethylnaphthalene | patsnap.com |

Post-Functionalization Approaches to Introduce Carboxylate Moieties

A prevalent strategy for synthesizing chloromethylated naphthalene carboxylates involves starting with a chloromethylnaphthalene scaffold and subsequently introducing the carboxylate group. This approach leverages the reactivity of the aromatic ring for further functionalization.

Once a chloromethylnaphthalene isomer is obtained, it can be subjected to further reactions to install a carboxylic acid functionality. The position of this new group is directed by the existing chloromethyl group and the inherent reactivity of the naphthalene ring.

Oxidation: One of the most direct methods to introduce a carboxylate group onto an aromatic ring is through the oxidation of an existing alkyl group. google.com In the context of chloromethylated naphthalenes, this approach is challenging. The chloromethyl group itself is sensitive to oxidation. Therefore, a more common strategy involves starting with a dimethylnaphthalene, selectively oxidizing one methyl group to a carboxylic acid, and then chlorinating the remaining methyl group. However, direct oxidation of a chloromethyl group to a carboxylic acid is also chemically feasible under specific conditions. For example, benzyl chlorides can be oxidized to benzoic acids using reagents like hydrogen peroxide with a sodium tungstate (B81510) catalyst. organic-chemistry.org A similar principle could be applied to chloromethylnaphthalenes. Another method involves the oxidation of a related functional group. For instance, 1-chloromethylnaphthalene can be oxidized to 1-naphthalenecarboxylic acid using manganese dioxide in sulfuric acid. google.com

Carbonylation: Carbonylation reactions offer a powerful method for directly introducing a carboxyl group onto an aromatic ring. These reactions typically involve a transition metal catalyst, often palladium-based, and carbon monoxide. researchgate.net For example, halogenated naphthalenes can be carbonylated to produce naphthalene carboxylic acids. google.com While direct C-H carbonylation of naphthalene itself is possible, it can lead to mixtures of isomers. A more controlled approach would involve a pre-functionalized chloromethylnaphthalene, such as an iodo- or bromo-chloromethylnaphthalene, which can then undergo a regioselective palladium-catalyzed carbonylation at the site of the halogen. Oxidative carbonylation of carboxylic acids themselves can also be a route to generate highly reactive acyl electrophiles for further reactions. nih.govresearchgate.net

The synthesis of a specific isomer like 2-(chloromethyl)naphthalene-7-carboxylic acid (CAS No. 1261455-10-0) exemplifies the multi-step nature of these preparations. bldpharm.com A plausible synthetic route would not involve direct functionalization of naphthalene but would start from a more complex, pre-substituted precursor. For instance, one might begin with a molecule that already contains functional groups at the 2- and 7-positions, which are then converted to the desired chloromethyl and carboxylic acid moieties. The synthesis of such specific, polysubstituted naphthalenes often requires building the molecule from simpler precursors rather than sequential substitution on the naphthalene core, which can be difficult to control.

Derivatization of Existing Chloromethylnaphthalene Scaffolds

Advanced Synthetic Strategies for Complex Chloromethylated Naphthalene Carboxylates

Modern organic synthesis seeks to overcome the limitations of classical electrophilic substitution by developing more precise and selective methods.

Achieving high chemo- and regioselectivity is paramount for the efficient synthesis of complex molecules. In the context of naphthalene derivatives, this often involves the use of directing groups and transition-metal-catalyzed C-H activation. nih.govresearchgate.net

A directing group can be temporarily installed on the naphthalene ring to guide a metal catalyst to a specific C-H bond. This allows for functionalization at positions that are not electronically favored. For example, a directing group at the 1-position could be used to facilitate C-H activation and subsequent carboxylation at the C8 (peri) or C2 (ortho) position. After the desired functionalization, the directing group can be removed.

Palladium-catalyzed reactions have been instrumental in developing regioselective transformations. nbinno.com Ligand choice can be used to control the outcome of a reaction. For instance, in palladium-catalyzed reactions of 1-(chloromethyl)naphthalenes, sterically bulky ligands can favor substitution at the para position, while less bulky ligands can direct the reaction to the ortho position. chemicalbook.com These advanced strategies provide a powerful toolkit for constructing complex, polysubstituted naphthalene structures like chloromethyl naphthalene carboxylates with a high degree of precision, avoiding the formation of isomeric mixtures common in traditional methods.

Chemical Reactivity and Mechanistic Studies of Chloromethylated Naphthalene Carboxylate Derivatives

Nucleophilic Substitution Reactions Involving the Chloromethyl Group

The chloromethyl group on the naphthalene (B1677914) scaffold serves as a reactive site for nucleophilic substitution. A particularly innovative and powerful transformation is the palladium-catalyzed nucleophilic dearomatization, which converts the aromatic naphthalene system into substituted carbocyclic structures. acs.orgacs.org This process proceeds under mild conditions and offers a novel strategy for synthesizing complex alicyclic compounds. acs.org

Intermolecular Nucleophilic Dearomatization via η3-Benzylpalladium Intermediates

A key strategy for activating the naphthalene ring towards nucleophilic attack involves the formation of an η3-benzylpalladium intermediate. acs.org In a typical reaction, a Pd(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), undergoes oxidative addition to the C-Cl bond of a chloromethyl naphthalene derivative. This step forms a σ-benzylpalladium(II) complex, which then rearranges to the more stable η3-benzylpalladium intermediate. This complexation activates the aromatic ring, making it susceptible to attack by nucleophiles. acs.org

The reaction of various chloromethyl naphthalene derivatives with carbon nucleophiles like diethyl malonate demonstrates this principle. The formation of the η3-benzylpalladium complex is crucial for the subsequent dearomatization pathway, representing a significant departure from simple benzylic substitution. acs.org

Palladium-Catalyzed Cyclization and Dearomatization Pathways

Palladium catalysis is instrumental in guiding the reaction of chloromethyl naphthalene derivatives away from simple substitution and towards dearomatization and cyclization. acs.orgacs.org These pathways provide access to valuable carbocyclic and alicyclic structures that would be challenging to synthesize through traditional methods. acs.org

The central mechanistic feature of these dearomatization reactions is the in-situ generation of η3-benzylpalladium intermediates. acs.org This species renders the typically nucleophilic aromatic ring electrophilic, facilitating the addition of a nucleophile. The attack can occur at either the ortho or para position relative to the original chloromethyl group, leading to different isomeric products. The unique reactivity of these π-benzyl palladium species has been harnessed to achieve various bond formations. researchgate.net While the η3-benzylpalladium intermediate is primary in naphthalene systems, the related η3-allyl palladium intermediates are also well-known reactive species in palladium catalysis, participating in a wide range of transformations. researchgate.net

Effective catalytic systems are crucial for achieving high yields and selectivity in dearomatization reactions. A commonly employed catalyst is tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. acs.org The reaction is typically carried out in the presence of a base, such as sodium hydride (NaH), and a suitable nucleophile. The choice of solvent and reaction conditions can influence the outcome, but the fundamental components involve the Pd(0) source, the chloromethyl naphthalene substrate, and the nucleophile. acs.org These catalytic systems have proven effective for transforming chloromethyl naphthalene derivatives into substituted carbocycles with satisfactory to excellent yields. acs.orgfigshare.com

Reactivity of the Carboxylate Moiety in Complex Systems

In the context of the palladium-catalyzed reactions described above, the carboxylate moiety of chloromethyl naphthalene-2-carboxylate plays a largely passive, yet important, electronic role. The carboxylate group itself is generally unreactive towards nucleophilic acyl substitution under the basic or neutral conditions employed for the dearomatization reactions. libretexts.orgkhanacademy.org

This lack of reactivity is because the carboxylate anion is a very poor electrophile, and the oxide (O²⁻) that would need to be displaced is an extremely poor leaving group. libretexts.org Among common carboxylic acid derivatives, the carboxylate group is the least reactive toward nucleophilic acyl substitution. libretexts.orgsketchy.com For the carboxylate group to participate in such reactions, it typically requires activation. libretexts.org This can be achieved by protonating the carbonyl oxygen under strong acidic conditions or by converting the hydroxyl group of the parent carboxylic acid into a better leaving group, for instance, by forming an acid chloride using reagents like thionyl chloride. libretexts.org

Therefore, during the palladium-catalyzed nucleophilic attack on the chloromethyl group, the carboxylate moiety remains intact. Its primary influence is electronic, affecting the stability and reactivity of the η3-benzylpalladium intermediate and the aromatic ring system. This selective reactivity allows for complex molecular transformations to be directed specifically at the chloromethyl position while preserving the carboxylate functionality for potential subsequent reactions. acs.org

Photoelimination Mechanisms in Naphthalene Photocages for Carboxylic Acids

Naphthalene derivatives have been explored as photocages, or photoremovable protecting groups, for carboxylic acids. The fundamental principle involves the photolytic cleavage of a bond to release the active carboxylic acid upon irradiation with light. In the context of a molecule like this compound, if it were used to esterify a carboxylic acid, the resulting compound would be a naphthalene-based photocage. The photoelimination mechanism for the release of the carboxylic acid from such a system can be understood by examining related naphthalene photocages.

The process is initiated by the absorption of a photon by the naphthalene chromophore, leading to an excited singlet state. From this excited state, several pathways can be followed. One proposed mechanism involves a homolytic cleavage of the benzylic C-O bond directly from the singlet excited state, which results in the formation of a radical pair within a solvent cage. acs.orgacs.org This is then followed by an electron transfer to yield an aminonaphthalene carbocation and the carboxylate anion. acs.org The quantum yield for the release of carboxylic acids from certain 3-hydroxymethyl-2-aminonaphthalene photocages has been reported to be as high as 0.11 upon excitation with near-visible light, indicating a relatively efficient process. acs.orgacs.org

The efficiency of photoelimination is inversely proportional to the fluorescence quantum yield of the photocage. acs.org A higher fluorescence quantum yield implies that the excited state is more likely to decay back to the ground state via emission of a photon rather than undergoing the chemical reaction for uncaging. The nature of the substituents on the naphthalene ring and the solvent can also influence the reaction pathway and efficiency.

| Photocage Derivative | Released Carboxylic Acid | Quantum Yield (ΦR) | Excitation Wavelength (nm) |

|---|---|---|---|

| 3-Hydroxymethyl-2-aminonaphthalene ester | Various aliphatic and aromatic carboxylic acids | 0.11 | Near-visible |

| N,N-dimethylaminonaphthalene derivative | Not specified | Lower than 0.11 | Near-visible |

Note: The data in this table is based on studies of analogous naphthalene photocages and is intended to be illustrative of the potential efficiency of photoelimination from a this compound derived system.

Electrochemical Reaction Mechanisms and Electron Transfer Processes

The electrochemical behavior of chloromethylated naphthalene derivatives is characterized by the reductive cleavage of the carbon-chlorine bond. The electron transfer process can initiate a cascade of reactions, leading to various products depending on the reaction conditions. For a compound like this compound, the electrochemical reduction would likely be initiated by the transfer of an electron to the molecule.

The initial electron transfer could occur to the naphthalene ring system, which has a sufficiently low-lying LUMO to accept an electron. This would form a radical anion. Subsequently, an intramolecular electron transfer to the chloromethyl group could occur, or the radical anion could directly expel a chloride ion to form a naphthylmethyl radical. This radical intermediate can then undergo various reactions, such as hydrogen atom abstraction from the solvent, dimerization, or further reduction to a carbanion, which would then be protonated.

In the presence of carbon dioxide, electrochemical carboxylation of chlorinated aromatic compounds has been observed. researchgate.net This suggests that if the electrochemical reduction of this compound were carried out in the presence of CO2, further carboxylation might be a possible, though likely complex, reaction pathway. The presence of the carboxylate group on the naphthalene ring would influence the reduction potential and the stability of the intermediates formed.

Recent studies on the electrochemical reduction of trichloromethyl compounds have shown that the process can be coupled with the oxygen reduction reaction (ORR) to promote acylation reactions for the synthesis of aromatic esters. nih.gov This involves the generation of reactive oxygen species that interact with a dechlorination intermediate. nih.gov While this is for a trichloromethyl group, it highlights the complex and synthetically useful pathways that can be accessed through the electrochemical reduction of chlorinated aromatic compounds.

Intramolecular Rearrangements and Cyclization Pathways

Intramolecular reactions of naphthalene derivatives are often driven by steric strain, particularly in peri-substituted compounds where substituents at the 1 and 8 positions are in close proximity. nih.govnih.gov While this compound is not a peri-substituted system in the traditional sense that would lead to severe steric strain-induced rearrangements, the potential for intramolecular cyclization exists under appropriate conditions.

One hypothetical pathway could involve the intramolecular reaction between the chloromethyl group and the carboxylate function. If the carboxylate is in the form of a carboxylic acid or is activated, an intramolecular esterification could lead to the formation of a lactone. The feasibility of such a reaction would depend on the geometric constraints of forming the cyclic intermediate. For a 2-carboxylate, the chloromethyl group would need to be at a suitable position on the naphthalene ring to allow for a low-energy transition state for cyclization.

Another possibility for intramolecular reaction could be a Friedel-Crafts type cyclization. If the chloromethyl group is activated, for example by a Lewis acid, the resulting benzylic carbocation could potentially attack the electron-rich naphthalene ring at an adjacent position to form a new ring. The regioselectivity of such a reaction would be governed by the directing effects of the substituents on the naphthalene ring.

Furthermore, under radical conditions, such as those generated photochemically or electrochemically, the naphthylmethyl radical could potentially undergo intramolecular addition to the aromatic system, although this is generally a less favorable process. It is important to note that these are plausible but hypothetical pathways, and their occurrence would be highly dependent on the specific reaction conditions and the substitution pattern of the naphthalene ring.

Advanced Spectroscopic and Computational Analysis of Chloromethylated Naphthalene Carboxylate Derivatives

Vibrational Spectroscopy for Structural and Conformational Characterization

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of Chloromethyl naphthalene-2-carboxylate is characterized by distinct absorption bands corresponding to the vibrations of its primary functional moieties: the naphthalene (B1677914) ring, the ester group, and the chloromethyl group.

The aromatic C-H stretching vibrations of the naphthalene ring are expected to appear at wavenumbers above 3000 cm⁻¹. In contrast, the aliphatic C-H stretching of the methylene (B1212753) (-CH₂-) group in the chloromethyl moiety would produce signals just below 3000 cm⁻¹.

A prominent and highly characteristic band is the carbonyl (C=O) stretching vibration of the ester group, which typically appears in the region of 1720-1740 cm⁻¹. This is complemented by two C-O stretching vibrations associated with the ester linkage, found in the 1300-1000 cm⁻¹ range. The C-Cl stretching vibration of the chloromethyl group is anticipated to produce a strong band in the fingerprint region, generally between 800 and 600 cm⁻¹. chemicalbook.com The spectrum is further defined by a series of sharp bands in the 1600-1450 cm⁻¹ region, which are attributable to the C=C stretching vibrations within the aromatic naphthalene skeleton. spectrabase.com

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing FT-IR, FT-Raman spectroscopy offers valuable information, particularly for non-polar bonds and symmetric vibrations. In the FT-Raman spectrum of this compound, the aromatic C=C stretching and ring breathing vibrations of the naphthalene core are expected to be particularly intense. researchgate.netresearchgate.net These symmetric modes, often weak in the IR spectrum, are strong in Raman, providing a clear signature of the aromatic system. mdpi.com The C=O stretch of the ester is also observable, though typically weaker than in the IR spectrum. The C-Cl and C-O stretching modes will also be present, aiding in a comprehensive vibrational analysis. chemicalbook.com

Analysis of Vibrational Assignments and Normal Modes

A detailed assignment of the principal vibrational modes for this compound can be predicted based on data from analogous compounds like 2-naphthoic acid and other naphthalene derivatives. spectrabase.comresearchgate.net The combination of FT-IR and FT-Raman data allows for a more complete and reliable structural characterization. Computational methods are often employed to calculate theoretical frequencies, which can then be scaled to match experimental values, confirming the assignment of normal modes.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Technique |

|---|---|---|

| ~3100-3050 | Aromatic C-H Stretching (Naphthalene) | FT-IR, FT-Raman |

| ~2980-2950 | Aliphatic C-H Stretching (-CH₂Cl) | FT-IR, FT-Raman |

| ~1725 | Ester C=O Stretching | FT-IR (Strong), FT-Raman (Weak) |

| ~1620, 1580, 1500 | Aromatic C=C Skeletal Vibrations | FT-IR, FT-Raman (Strong) |

| ~1280 | Ester C-O Stretching (Acyl-Oxygen) | FT-IR (Strong) |

| ~1130 | Ester C-O Stretching (Alkyl-Oxygen) | FT-IR (Strong) |

| ~750 | C-Cl Stretching | FT-IR (Strong) |

| ~800-900 | Aromatic C-H Out-of-Plane Bending | FT-IR (Strong) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

NMR spectroscopy is indispensable for determining the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

The ¹H NMR spectrum is expected to show signals corresponding to the seven protons of the naphthalene ring system. These protons would appear as a series of complex multiplets in the aromatic region, typically between 7.5 and 8.5 ppm. rsc.org The proton on the carbon adjacent to the ester group (C1) and the proton on C8 are often shifted further downfield due to deshielding effects. A key diagnostic signal would be a singlet corresponding to the two protons of the chloromethyl (-CH₂Cl) group. Due to the strong deshielding effects of the adjacent oxygen and chlorine atoms, this peak is predicted to appear significantly downfield, likely in the range of 5.8-6.0 ppm.

The ¹³C NMR spectrum would display eleven distinct signals for the carbon atoms of the substituted naphthalene ring system and additional signals for the ester and chloromethyl carbons. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 165-170 ppm. nih.gov The carbon of the chloromethyl group (-CH₂Cl) would appear in the aliphatic region, with a predicted chemical shift around 45-50 ppm. chemicalbook.com

| Nucleus | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | ~7.5 - 8.5 | Ar-H (7H, multiplet) |

| ¹H | ~5.8 - 6.0 | -O-CH₂-Cl (2H, singlet) |

| ¹³C | ~166 | Ester C=O |

| ¹³C | ~125 - 136 | Aromatic C & CH (10C) |

| ¹³C | ~48 | -CH₂Cl |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is dominated by the naphthalene chromophore, which exhibits strong absorption in the ultraviolet region due to π→π* transitions. nih.gov Based on data for 2-naphthoic acid and its esters, the spectrum is expected to show multiple absorption bands. researchgate.netsielc.com

Typically, naphthalene derivatives display a strong absorption band around 230-240 nm and another structured band with multiple peaks between 270 and 340 nm. sielc.com The ester and chloromethyl groups are considered auxochromes and are not expected to cause a major shift in the primary absorption maxima compared to other 2-substituted naphthalene esters. These absorption characteristics are fundamental to the molecule's photophysical properties.

Computational Chemistry Methodologies in Elucidating Molecular Properties and Mechanisms

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools for corroborating experimental data and exploring molecular properties that are difficult to measure. sciencepublishinggroup.comresearchgate.net For naphthalene derivatives, DFT calculations are routinely used to predict optimized geometries, vibrational frequencies, NMR chemical shifts, and electronic properties. mdpi.comrsc.orgresearchgate.net

A common approach involves using the B3LYP hybrid functional with a basis set such as 6-311G(d,p) or higher. Such calculations can yield a theoretical vibrational spectrum, where the calculated frequencies are often scaled by a factor (e.g., ~0.96) to improve agreement with experimental FT-IR and FT-Raman data, aiding in the definitive assignment of complex vibrational modes. researchgate.net

Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method can be employed to calculate theoretical ¹H and ¹³C NMR chemical shifts, which are invaluable for assigning experimental spectra. Time-Dependent DFT (TD-DFT) calculations can predict electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. mdpi.com These computational models also allow for the analysis of frontier molecular orbitals (HOMO and LUMO), providing insights into the molecule's electronic structure, reactivity, and potential reaction mechanisms. researchgate.net

| Methodology | Basis Set Example | Calculated Property | Application |

|---|---|---|---|

| DFT (e.g., B3LYP) | 6-311G(d,p) | Optimized Molecular Geometry | Determine bond lengths, angles, and conformation |

| DFT (e.g., B3LYP) | 6-311++G(d,p) | Vibrational Frequencies | Aid in assignment of FT-IR and FT-Raman spectra |

| GIAO-DFT | 6-311G(d,p) | NMR Chemical Shifts | Confirm assignment of ¹H and ¹³C NMR spectra |

| TD-DFT | 6-311G(d,p) | Electronic Excitation Energies | Predict UV-Vis absorption maxima (λ_max) |

| DFT (e.g., B3LYP) | 6-311G(d,p) | Frontier Molecular Orbitals (HOMO/LUMO) | Analyze electronic structure and chemical reactivity |

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. github.io This method is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry, by finding the minimum energy state on the potential energy surface. researchgate.net Calculations are typically performed using specific functionals, such as B3LYP (Becke, three-parameter, Lee-Yang-Parr), and a basis set like 6-311++G(d,p), which defines the mathematical functions used to describe the orbitals of the atoms. nih.govresearchgate.net

For naphthalene derivatives, DFT calculations are crucial for understanding how substituents, like the chloromethyl and carboxylate groups, affect the geometry of the naphthalene core. For instance, in a study on the related compound 1-(chloromethyl)-2-methylnaphthalene, DFT calculations were used to investigate its optimum molecular geometry, vibrational frequencies, and Mulliken atomic charges. nih.govresearchgate.net Such analysis for this compound would reveal bond lengths, bond angles, and dihedral angles, providing a precise structural model. These geometric parameters are fundamental for accurately predicting other molecular properties, including reactivity and spectroscopic signatures.

Table 1: Representative Theoretical Bond Lengths and Angles for a Naphthalene Derivative (1-(chloromethyl)-2-methylnaphthalene) Calculated by DFT (Note: This data is for a structurally similar compound and serves as an illustrative example of typical DFT results.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-Cl | 1.82 Å |

| Bond Length | C-C (ring) | 1.37 - 1.43 Å |

| Bond Angle | C-C-C (ring) | 118° - 122° |

| Dihedral Angle | C-C-C-C (ring) | ~0° - 1° |

This interactive table illustrates the kind of precise geometrical data obtained from DFT optimization.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the excited-state properties of molecules, such as their electronic absorption spectra (UV-Vis). princeton.eduresearchgate.net This method can predict the absorption wavelengths (λ), excitation energies (E), and oscillator strengths (f), which determine the intensity of electronic transitions. researchgate.net The analysis can be performed for the molecule in the gas phase or in different solvents to understand how the environment affects the electronic transitions. researchgate.net

A TD-DFT analysis of this compound would identify the key electronic transitions, typically from π to π* orbitals within the naphthalene ring system. researchgate.net In a computational study of 1-(chloromethyl)-2-methylnaphthalene, TD-DFT calculations were performed in both the gas phase and in solvents (DMSO and chloroform) to interpret its UV-Vis spectrum. researchgate.net The results showed how the solvent environment could shift the absorption peaks. For this compound, such calculations would be vital for assigning the peaks observed in experimental UV-Vis spectra to specific electronic transitions within the molecule. ssrn.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Charge Transfer)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.netacadpubl.eu A small energy gap suggests that the molecule is more reactive and can be easily polarized, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netgrowingscience.com

This charge transfer from the HOMO to the LUMO is the fundamental electronic transition. growingscience.com For this compound, the HOMO would likely be distributed across the electron-rich naphthalene π-system, while the LUMO may be localized on the naphthalene core and influenced by the electron-withdrawing carboxylate group. Analysis of a related compound, 1-(chloromethyl)-2-methylnaphthalene, revealed that a low HOMO-LUMO energy gap is indicative of significant charge transfer interactions occurring within the molecule. nih.govresearchgate.net A similar analysis for the title compound would quantify its reactivity and electronic stability.

Table 2: Example Frontier Molecular Orbital Energies and Energy Gap (Note: Illustrative data based on typical values for substituted naphthalenes.)

| Orbital | Energy (eV) | Description |

| HOMO | -5.85 | Highest Occupied Molecular Orbital (Electron Donor) |

| LUMO | -1.10 | Lowest Unoccupied Molecular Orbital (Electron Acceptor) |

| Energy Gap (ΔE) | 4.75 | Indicator of Chemical Reactivity and Stability |

This interactive table highlights the key parameters derived from FMO analysis.

Molecular Polarizability and Hyperpolarizability Analysis

Molecular polarizability (α) and hyperpolarizability (β) describe how the charge distribution in a molecule is distorted by an external electric field. These properties are fundamental to understanding a molecule's nonlinear optical (NLO) response. researchgate.net Materials with large hyperpolarizability values are of interest for applications in optoelectronics and photonics. DFT calculations provide a reliable method for computing these properties, including the average polarizability (α₀), the anisotropy of polarizability (Δα), and the total first hyperpolarizability (β_tot). nih.gov

Computational studies on 1-(chloromethyl)-2-methylnaphthalene have determined its dipole moment, linear polarizabilities, and first hyperpolarizability using the B3LYP method. nih.govresearchgate.net The calculated hyperpolarizability value for this related molecule was found to be significantly higher than that of urea, a standard reference material for NLO studies, indicating its potential as an NLO material. researchgate.net A similar computational analysis of this compound would be necessary to evaluate its NLO properties, which are highly sensitive to the specific arrangement of electron-donating and electron-withdrawing groups on the aromatic system.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding)

For this compound, a Hirshfeld analysis would reveal the nature and significance of interactions involving the chlorine atom, the carbonyl oxygen atoms, and the aromatic hydrogen atoms. While specific data for this compound is not available, studies on other organic molecules show that H···H, C···H/H···C, and O···H/H···O contacts are often the most significant contributors to crystal packing. nih.govnih.gov The presence of the chloromethyl and carboxylate groups would likely lead to specific C-H···O or C-H···Cl hydrogen bonding patterns, which would be critical in determining the crystal architecture.

Computational Modeling of Reaction Mechanisms

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions, including transition states and reaction pathways. For chloromethyl naphthalene derivatives, understanding their reactivity is key to their application in synthesis. Palladium-catalyzed reactions, for example, have been explored for the dearomatization of these compounds. acs.org

Computational studies can model such reaction pathways, for instance, by investigating the formation of η³-benzylpalladium intermediates, which have been proposed in the nucleophilic dearomatization of chloromethyl naphthalenes. acs.org By calculating the energies of reactants, intermediates, transition states, and products, DFT can help determine the favorability of a proposed mechanism. For this compound, computational modeling could be used to predict its reactivity with various nucleophiles, explore the regioselectivity of substitution reactions, and design new synthetic transformations.

Applications in Chemical Research and Derivatization Studies

Chloromethylated Naphthalene (B1677914) Carboxylates as Synthetic Intermediates

The primary role of chloromethylated naphthalene carboxylates in research is as a key intermediate, a foundational component from which more complex structures are built. Its utility stems from the specific chemical reactivity of its functional groups.

Building Blocks for Functionalized Organic Molecules

Chloromethyl naphthalene derivatives are recognized as crucial building blocks for creating specialty chemicals. nbinno.com The key to this versatility is the chloromethyl group, which is highly susceptible to nucleophilic substitution reactions. nbinno.comderpharmachemica.com This reactivity allows for the straightforward introduction of the naphthylmethyl moiety into a wide variety of other molecules. For instance, reacting 1-chloromethylnaphthalene with primary aromatic amines or heteroaryls in the presence of a base like potassium carbonate leads to the formation of new C-N bonds, yielding a diverse library of N-(naphthalen-1-ylmethyl) aniline (B41778) and triazole derivatives. derpharmachemica.com

The presence of the carboxylate group at the 2-position, in addition to the chloromethyl group, creates a bifunctional building block. This second functional group can be used for subsequent chemical transformations, such as ester hydrolysis, amidation, or reduction, further expanding the range of possible functionalized organic molecules that can be synthesized from a single starting material.

Precursors for Complex Naphthalene-Based Scaffolds

Beyond simple substitution reactions, chloromethyl naphthalene derivatives serve as precursors for constructing intricate molecular scaffolds through advanced catalytic methods. acs.org A significant strategy involves the palladium-catalyzed nucleophilic dearomatization of the naphthalene ring. acs.orgacs.orgsigmaaldrich.com This process transforms the flat, aromatic naphthalene system into three-dimensional, functionalized alicyclic compounds, which are valuable intermediates in the synthesis of natural products and bioactive molecules. acs.org

In this reaction, a η³-benzylpalladium intermediate is formed, which then undergoes a nucleophilic attack. acs.org This allows for the efficient creation of ortho- or para-substituted carbocycles under mild conditions with satisfactory to excellent yields. acs.orgfigshare.com The reaction is tolerant of various substituents on the naphthalene ring and can be performed with different nucleophiles, such as diethyl malonate, demonstrating its robustness as a method for generating molecular complexity. acs.org

Table 1: Palladium-Catalyzed Nucleophilic Dearomatization of Chloromethyl Naphthalene Derivatives

| Substrate (Chloromethyl Naphthalene Derivative) | Nucleophile | Product | Yield (%) | Reference |

| 1-Chloromethyl-4-methoxynaphthalene | Diethyl malonate | para-Substituted carbocycle | 89% | acs.org |

| 1-Chloromethyl-4-methylnaphthalene | Diethyl malonate | para-Substituted carbocycle | 90% | acs.org |

| 1-Chloromethyl-4-bromonaphthalene | Diethyl malonate | para-Substituted carbocycle | 71% | acs.org |

| 1-Chloromethylnaphthalene | Diethyl 2-methylmalonate | para-Substituted carbocycle | 92% | acs.org |

| 1-Chloromethylnaphthalene | Diethyl 2-phenylmalonate | para-Substituted carbocycle | 67% | acs.org |

| 1-Chloromethylnaphthalene | Ethyl 2-oxocyclopentanecarboxylate | para-Substituted carbocycle | 71% | acs.org |

Design and Synthesis of Novel Molecular Architectures for Research Purposes

The unique photophysical properties of the naphthalene core make its derivatives, including chloromethyl naphthalene-2-carboxylate, ideal candidates for the rational design of novel molecular architectures for specialized research applications, such as biochemical probes and complex synthetic targets.

Development of Naphthalene-Based Probes and Markers for Biochemical Studies

The naphthalene scaffold is a common component in the design of fluorescent probes for detecting biologically important species. nih.govnih.govmdpi.com For example, fluorescent probes based on naphthalene anhydride (B1165640) and naphthalimide derivatives have been successfully designed and synthesized for the selective and sensitive detection of metal ions like copper (Cu²⁺) and aluminum (Al³⁺). nih.govmdpi.com These probes often work via fluorescence quenching or enhancement upon binding to the target ion. nih.gov

In this context, a molecule like this compound would be a valuable synthetic starting point. The naphthalene-2-carboxylate portion can be elaborated to form the core fluorophore, while the chloromethyl group acts as a reactive handle to attach a specific recognition unit (e.g., a chelator for a metal ion) or to link the probe to a larger biological molecule. This bifunctionality allows for the modular design of sophisticated probes for use in cellular imaging and other biochemical studies. nih.gov

Synthesis of Spiroacetal Enol Ethers and Alicyclic Derivatives

The synthesis of functionalized alicyclic derivatives from chloromethyl naphthalene precursors is well-established through the palladium-catalyzed dearomatization reactions discussed previously. acs.orgresearchgate.net This methodology provides a direct route to highly functionalized, non-aromatic cyclic structures that are otherwise challenging to prepare. acs.org The resulting carbocycles are stable and can be purified using standard chromatographic techniques, making them useful intermediates for further synthetic elaboration. acs.org

The synthesis of spiroacetal enol ethers from chloromethyl naphthalene-based precursors is not prominently described in the reviewed chemical literature.

Research into Advanced Materials Components

The reactivity of the chloromethyl group allows these naphthalene derivatives to be incorporated into polymers, creating advanced materials with tailored properties. nbinno.com Chloromethyl naphthalene has been identified as an effective initiator for Atom Transfer Radical Polymerization (ATRP), a powerful controlled radical polymerization technique. nbinno.comnbinno.com

ATRP allows for the precise engineering of polymer architectures, yielding materials with predetermined molecular weights, complex structures (e.g., block copolymers), and very low polydispersity. nbinno.comwikipedia.org In this process, the chloromethyl group on the naphthalene derivative initiates the polymerization of monomers like styrene (B11656) or acrylates. nbinno.comcmu.edu The naphthalene-2-carboxylate moiety becomes a terminal group on every polymer chain, which can influence the final material's properties, such as thermal stability, optical characteristics, or solubility. nbinno.com This precise control over polymer structure is essential for creating advanced materials for high-tech fields, including nanotechnology, advanced coatings, and biomaterials. nbinno.com

Table 2: Features of Atom Transfer Radical Polymerization (ATRP) Initiated by Alkyl Halides

| Feature | Description | Reference |

| Control | Enables precise control over polymer molecular weight and architecture. | nbinno.com |

| Polydispersity | Produces polymers with narrow molecular weight distributions (low polydispersity, typically 1.05-1.2). | wikipedia.org |

| Versatility | Tolerant to a wide variety of monomers with different chemical functionalities. | wikipedia.org |

| Functionality | The initiator fragment (naphthalene-2-carboxylate) remains at the chain end, allowing for post-polymerization modification. | cmu.edu |

Role in Synthesis of Dye Pigments and Fluorescent Brightening Agents for Research

While specific widespread commercial use of this compound in the synthesis of dye pigments and fluorescent brightening agents is not extensively documented in publicly available literature, its chemical structure suggests a significant potential role as a versatile intermediate in the research and development of novel colorants and optical brighteners. This potential is rooted in the distinct functionalities of its two key components: the reactive chloromethyl group and the fluorescent naphthalene-2-carboxylate core.

The chloromethyl group (-CH₂Cl) serves as a highly reactive site, enabling the molecule to be covalently bonded to various substrates. This functional group is known to readily participate in nucleophilic substitution reactions, making it an excellent anchor for attaching the naphthalene moiety to other molecules. In the context of dye synthesis, this allows for the incorporation of the naphthalenic chromophore into larger molecular structures, potentially modifying or enhancing their coloristic properties.

The naphthalene-2-carboxylate portion of the molecule forms the core chromophoric or fluorophoric system. Naphthalene derivatives are well-established precursors in the synthesis of a wide array of dyes, including azo and diazo compounds, which are known for their vibrant colors and good fastness properties. medchemexpress.combiosynth.comresearchgate.net The carboxylate group can further influence the solubility and binding characteristics of the final dye molecule.

In the realm of fluorescent brightening agents (FBAs), or optical brighteners, naphthalene-based structures are of particular interest. researchgate.net These compounds function by absorbing ultraviolet light and re-emitting it in the blue region of the visible spectrum, leading to a whitening and brightening effect on materials. The naphthalene-2-carboxylate moiety possesses the inherent fluorescence characteristic of many naphthalenic systems. By chemically tethering this fluorophore to polymers or fabrics using the reactive chloromethyl group, researchers can investigate the development of new and more effective brightening agents.

The derivatization capabilities of this compound are summarized in the table below, highlighting its potential in creating a diverse range of compounds for research in dyes and FBAs.

| Reaction Type | Reactant | Resulting Functional Group | Potential Application in Dye/FBA Research |

| Nucleophilic Substitution | Alcohols (R-OH) | Ether (R-O-CH₂-Naphthyl-COO⁻) | Synthesis of novel dye intermediates with modified solubility. |

| Nucleophilic Substitution | Amines (R-NH₂) | Amine (-NH-CH₂-Naphthyl-COO⁻) | Creation of new chromophores or auxochromes in dye molecules. |

| Nucleophilic Substitution | Thiols (R-SH) | Thioether (R-S-CH₂-Naphthyl-COO⁻) | Introduction of sulfur-containing groups to modify color or fastness. |

| Friedel-Crafts Alkylation | Aromatic compounds | Arylmethylene linkage | Building larger, more complex dye and FBA structures. |

This table is representative of the potential chemical reactions and is for illustrative purposes.

Research in this area would likely focus on synthesizing a library of derivatives from this compound and systematically evaluating their photophysical properties, such as absorption and emission spectra, quantum yield, and photostability. Such studies are crucial for the rational design of new colorants and fluorescent agents with tailored properties for specific applications.

Application as Reference Standards in Analytical Method Development for Chemical Research

In the field of analytical chemistry, the availability of pure and well-characterized reference standards is paramount for the development, validation, and quality control of analytical methods. hpc-standards.comreagecon.com While this compound may not be a widely commercialized compound, its unique structure makes it a valuable candidate as a reference standard in specific research contexts, particularly in studies involving naphthalene derivatives.

Its primary application as a reference standard would be in chromatographic and spectroscopic techniques. For instance, in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), a certified reference standard of this compound would be used to:

Confirm the identity of the compound in a sample by comparing retention times.

Quantify the concentration of the compound by creating a calibration curve.

Assess the performance of the analytical method, including its accuracy, precision, and linearity.

The table below outlines the key analytical parameters that would be established for this compound when used as a reference standard.

| Analytical Technique | Parameter | Purpose |

| HPLC/GC | Retention Time | Qualitative identification |

| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) | Structural confirmation and identification |

| UV-Vis Spectroscopy | Absorption Maxima (λmax) | Quantitative analysis and purity assessment |

| NMR Spectroscopy | Chemical Shifts (δ) | Unambiguous structural elucidation |

| Infrared (IR) Spectroscopy | Vibrational Frequencies | Functional group identification |

This table provides a summary of typical analytical data associated with a chemical reference standard.

Furthermore, in research focused on the synthesis and characterization of new naphthalene-based dyes or fluorescent brightening agents, this compound could serve as a key starting material or intermediate. In such cases, a well-characterized standard is essential for accurately tracking the progress of a chemical reaction and for confirming the structure of the resulting products.

The development of analytical methods for environmental monitoring or industrial quality control may also benefit from the use of this compound as a reference material. If related naphthalene derivatives are identified as compounds of interest (e.g., as synthetic byproducts or degradation products), this standard would be crucial for developing reliable detection and quantification methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.